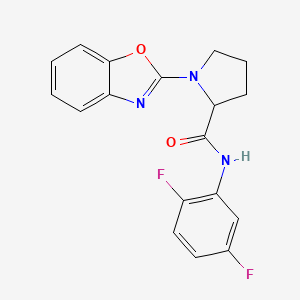

1-(1,3-Benzoxazol-2-yl)-N-(2,5-difluorophenyl)pyrrolidine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(1,3-Benzoxazol-2-yl)-N-(2,5-difluorophenyl)pyrrolidine-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzo[d]oxazole ring fused with a pyrrolidine ring and is substituted with a difluorophenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Benzoxazol-2-yl)-N-(2,5-difluorophenyl)pyrrolidine-2-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the benzo[d]oxazole ring through cyclization reactions, followed by the introduction of the pyrrolidine ring via nucleophilic substitution. The difluorophenyl group is then added using electrophilic aromatic substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is often optimized for cost-effectiveness and efficiency, utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Análisis De Reacciones Químicas

Types of Reactions

1-(1,3-Benzoxazol-2-yl)-N-(2,5-difluorophenyl)pyrrolidine-2-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and acids are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Aplicaciones Científicas De Investigación

Chemical Profile

- Molecular Formula : C18H15F2N3O

- Molecular Weight : 343.3 g/mol

- IUPAC Name : 1-(1,3-benzoxazol-2-yl)-N-(2,5-difluorophenyl)pyrrolidine-2-carboxamide

Anti-Cancer Activity

Numerous studies have indicated that this compound exhibits promising anti-cancer properties. Research has shown that derivatives of benzoxazole compounds can induce apoptosis in various cancer cell lines. For instance, a study demonstrated that the compound effectively inhibited the growth of glioblastoma cells through mechanisms that involve DNA damage and apoptosis induction.

Case Study : In vitro assays revealed that the compound led to significant cytotoxicity against LN229 glioblastoma cells. The results indicated a dose-dependent response, with higher concentrations resulting in increased cell death due to apoptosis mechanisms .

Anti-Diabetic Potential

The compound also shows potential in the management of diabetes. In vivo studies using genetically modified models demonstrated that it could significantly lower glucose levels, suggesting its utility as an anti-diabetic agent.

Table 1: Summary of Anti-Diabetic Effects

| Compound | Model Used | Effect on Glucose Levels | Mechanism |

|---|---|---|---|

| This compound | Drosophila melanogaster | Significant reduction | Insulin sensitization |

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics and potential toxicity is crucial for evaluating the therapeutic applicability of this compound. Preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies suggest that it adheres to Lipinski's Rule of Five, indicating favorable drug-like properties.

Table 2: ADMET Properties

| Property | Value |

|---|---|

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 9 |

| Rotatable Bonds | 5 |

| LogP | 5.3 |

Mecanismo De Acción

The mechanism of action of 1-(1,3-Benzoxazol-2-yl)-N-(2,5-difluorophenyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

2-Phenylbenzo[d]oxazole: Known for its use in skin-lightening agents through inhibition of melanin biosynthesis.

Benzo[d]oxazole derivatives: These compounds share structural similarities and are studied for various applications, including medicinal chemistry and material science.

Uniqueness

1-(benzo

Actividad Biológica

1-(1,3-Benzoxazol-2-yl)-N-(2,5-difluorophenyl)pyrrolidine-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, antifungal, and anticancer properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound features a benzoxazole moiety linked to a pyrrolidine structure with difluorophenyl substitution. This unique combination is believed to enhance its biological efficacy.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research has shown that derivatives of benzoxazole exhibit significant antimicrobial properties. For instance, compounds with similar structures have been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria.

- Case Study : A study indicated that certain benzoxazole derivatives inhibited the quorum sensing system in Pseudomonas aeruginosa, reducing biofilm formation and virulence factors such as elastase production . The potential of these compounds as adjuncts to conventional antibiotics was highlighted.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 1 | Bacillus subtilis | 10 |

| 2 | Escherichia coli | 20 |

| 3 | Pseudomonas aeruginosa | 15 |

2. Antifungal Activity

The compound's antifungal properties are also noteworthy. Studies have demonstrated that benzoxazole derivatives can effectively combat fungal infections.

- Research Findings : In vitro tests revealed that certain derivatives exhibited antifungal activities comparable to established antifungals like itraconazole against various fungi, including Candida albicans and Aspergillus species .

| Compound | Fungus | MIC (µg/mL) |

|---|---|---|

| A | Candida albicans | 5 |

| B | Aspergillus flavus | 10 |

| C | Trichophyton rubrum | 8 |

3. Anticancer Activity

Benzoxazole derivatives have been investigated for their anticancer properties, with some showing selective toxicity towards cancer cells while sparing normal cells.

- Case Study : A study involving various benzoxazole compounds demonstrated their cytotoxic effects against several cancer cell lines, including breast (MCF-7), lung (A549), and prostate cancers (PC3). The structure-activity relationship indicated that modifications in the substituents significantly influenced their efficacy .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12 |

| A549 | 15 |

| PC3 | 10 |

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

- Inhibition of Enzymatic Pathways : Some studies suggest that benzoxazole derivatives may inhibit key enzymes involved in bacterial cell wall synthesis or fungal membrane integrity.

- Quorum Sensing Inhibition : The ability to disrupt quorum sensing pathways in bacteria may lead to diminished virulence and enhanced effectiveness of existing antibiotics .

Propiedades

IUPAC Name |

1-(1,3-benzoxazol-2-yl)-N-(2,5-difluorophenyl)pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F2N3O2/c19-11-7-8-12(20)14(10-11)21-17(24)15-5-3-9-23(15)18-22-13-4-1-2-6-16(13)25-18/h1-2,4,6-8,10,15H,3,5,9H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRLQWEQXNIZIIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=NC3=CC=CC=C3O2)C(=O)NC4=C(C=CC(=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.